![molecular formula C17H11ClFN5O B2691029 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 894935-45-6](/img/structure/B2691029.png)
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide an accurate analysis .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed promising results against several bacterial strains and M. tuberculosis H37Rv, indicating their potential as antimicrobial agents (Shingare et al., 2018).
Another study focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial properties. These compounds, bearing fluorine atoms, demonstrated significant potency against a broad panel of bacterial and fungal strains, highlighting the role of fluorine in enhancing antimicrobial activity (Parikh & Joshi, 2014).
Structural Characterization and Properties
Research on fluorinated poly(1,3,4-oxadiazole-ether-imide)s revealed new materials prepared by solution polycondensation, showing high thermal stability and potential for applications requiring materials with high decomposition temperatures and thermal transitions (Hamciuc et al., 2005).
A study on the synthesis and structural characterization of isostructural thiazoles related to the original compound showed their potential for crystallographic studies and applications requiring specific molecular conformations (Kariuki et al., 2021).
Anticancer and Apoptosis Inducing Properties
The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents were explored, identifying compounds with activity against breast and colorectal cancer cell lines. This research opens avenues for the development of new anticancer therapies (Zhang et al., 2005).
Luminescence and Optoelectronic Applications
The study of delayed luminescence in oxadiazole derivatives indicated their suitability for organic light-emitting diodes (OLEDs), with certain compounds achieving high external quantum efficiency. This suggests potential applications in the development of efficient and durable OLED materials (Cooper et al., 2022).
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely depend on its potential applications. Given its complex structure and the presence of functional groups often found in bioactive compounds, it could be of interest in medicinal chemistry. Further studies could focus on its synthesis, characterization, and potential biological activities .
Propriétés
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-10-15(17-20-16(22-25-17)11-5-3-2-4-6-11)21-23-24(10)12-7-8-14(19)13(18)9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIOIWMOMMJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)
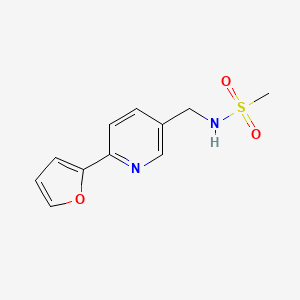



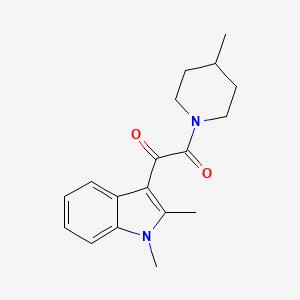

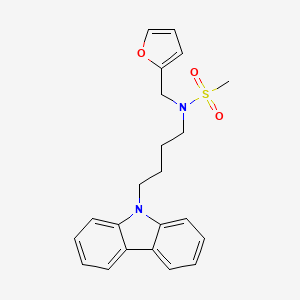
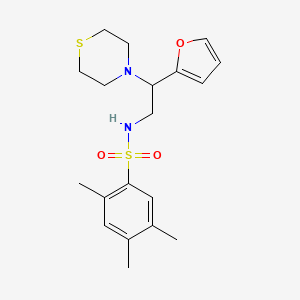
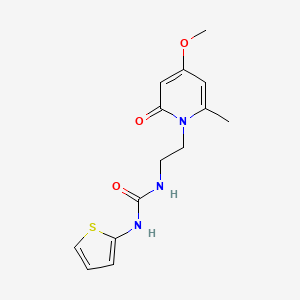

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)
